molecular formula C15H18O5 B178395 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 150019-56-0

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B178395
CAS No.: 150019-56-0
M. Wt: 278.3 g/mol
InChI Key: PLYRZRKIOHFLCH-UHFFFAOYSA-N
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Description

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzo[d][1,3]dioxole moiety fused to a dioxaspirodecane ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with appropriate dioxaspirodecane precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-yl derivatives: Compounds with similar aromatic structures but different functional groups.

    Spirocyclic compounds: Molecules with similar spirocyclic frameworks but different substituents.

Uniqueness

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its combination of a benzo[d][1,3]dioxole moiety and a dioxaspirodecane ring system. This dual structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c16-14(3-5-15(6-4-14)19-7-8-20-15)11-1-2-12-13(9-11)18-10-17-12/h1-2,9,16H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYRZRKIOHFLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC4=C(C=C3)OCO4)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448171
Record name 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150019-56-0
Record name 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,4-cyclohexanedione monoethylene ketal in dry THF was reacted with the Grignard reagent prepared from 4-bromo-1,2-methylenedioxybenzene as described in example 1 to give the product (52%, mp: 95°-96° C.). Calc'd for C15H18O2 : C, 64.74%; H, 6.52%. Found: C, 64.41%; H, 6.41%.
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Yield
52%

Synthesis routes and methods II

Procedure details

A solution of 1,4-cyclohexanedione monoethylene ketal (31.2 g, 0.2 mole) in 100 ml dry THF was added to a -60° C. solution of the Grignard reagent prepared from magnesium metal (7.2 g, 0.3 mole) and 5-bromo-1,3-benzodioxole (60.3 g, 0.3 mole). The mixture was allowed to warm to 25° C. and quenched with saturated NH4Cl and extracted with ether. The extracts were dried with Na2SO4 and the solvent removed in vacuo. The residue was crystallized from isopropyl ether to give the product (47.5 g, 85%, m.p: 103°-104° C.).
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31.2 g
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Grignard reagent
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100 mL
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7.2 g
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60.3 g
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Yield
85%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 1,4-cyclohexanedione monoethylene ketal (25 g, 160 mmole) in dry THF (250 ml) was reacted with the Grignard reagent prepared from 5-bromo-1,3-benzodioxole (40 g, 200 mmole) and magnesium (4.8 g, 200 mmole) as described in example 3 to give the product (52%, mp: 95-96° C.). Calc'd for C15H18O5 : C, 64.74%; H, 6.52%. Found: C, 64.41%; H, 6.41%.
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25 g
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Grignard reagent
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250 mL
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40 g
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4.8 g
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Yield
52%

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